Araloside V
Overview
Description
Araloside V, also known as Congmunoside V, is a triterpenoid sapon
Scientific Research Applications
Intestinal Absorption Mechanisms : Araloside A, similar to Araloside V, has been studied for its absorption mechanisms in the small intestine and Caco-2 cell model, suggesting involvement in multiple transport pathways (Yang et al., 2018).
Antitumor Effects : Araloside A demonstrated considerable antitumor effects on human kidney cancer cell lines, suggesting a potential application for Araloside V in cancer treatment (Yu et al., 2011).
Cardioprotection : Research on Araloside C, closely related to Araloside V, showed cardioprotective effects against myocardial ischemia/reperfusion injury, potentially involving heat shock protein 90 (Wang et al., 2017).
Gastroprotective Activity : Araloside A exhibited significant reduction of gastric lesions and ulcers in rats, highlighting the gastroprotective potential of Araloside V (Lee et al., 2005).
Stress Response : Studies on rats indicated that Araloside can enhance the ability to withstand acute stress (Ying, 2005).
Synergistic Antioxidant Effects : Araloside A and L-Ascorbic Acid were found to have synergistic antioxidant effects, indicating a potential application in oxidative stress-related diseases (Tian et al., 2021).
Hemodynamic Effects : Research on Aralosides' influence on rat hemodynamics suggested a dose-dependent positive inotropic action on myocardium (Jing, 2001).
Antiviral Effects : Aralosides showed significant anti-viral effects against various viruses, protecting cells from infection (Li et al., 1994).
Anti-inflammatory and Anti-cancer Activities : Araloside A was found to have anti-inflammatory activity inhibiting NO production and anti-cancer activity against certain cancer cells (Lee et al., 2018).
Protection Against Cardiac Stress : Araloside C was effective in reducing hypoxia/reoxygenation-induced apoptosis in H9c2 cardiomyocytes, potentially by increasing HSP90 expression (Du et al., 2018).
Tissue Distribution : Research on Araloside A's tissue distribution in rats indicated a significant presence in various organs, especially the liver, with implications for treating hepatic diseases (Guo et al., 2017).
Influence on Cardiac Function : Studies on the effects of Aralosides on cardiac function in rats with myocardial ischemia and reperfusion provided insights into its potential mechanism of action (Wei-xing, 2010).
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88O23/c1-49(2)14-16-54(48(69)77-46-41(68)38(65)34(61)27(21-57)72-46)17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(50(3,4)29(51)10-13-53(30,52)7)74-47-43(76-45-40(67)37(64)33(60)26(20-56)71-45)42(35(62)28(22-58)73-47)75-44-39(66)36(63)32(59)25(19-55)70-44/h8,24-47,55-68H,9-22H2,1-7H3/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,51-,52+,53+,54-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROYUZKXUGPCPD-WEHHMEJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Araloside V | |
CAS RN |
340963-86-2 | |
Record name | Araliasaponin V | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340963-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
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